3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide

GABA_A receptor alpha2/alpha3 selectivity 6-alkoxy SAR

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. This compound features a 6-isopropoxy substituent on the triazolopyridazine core, a propanamide linker, and a terminal pyridin-2-yl group.

Molecular Formula C16H18N6O2
Molecular Weight 326.35 g/mol
Cat. No. B12161752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide
Molecular FormulaC16H18N6O2
Molecular Weight326.35 g/mol
Structural Identifiers
SMILESCC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=N3)C=C1
InChIInChI=1S/C16H18N6O2/c1-11(2)24-16-9-7-14-20-19-13(22(14)21-16)6-8-15(23)18-12-5-3-4-10-17-12/h3-5,7,9-11H,6,8H2,1-2H3,(H,17,18,23)
InChIKeyKEHLQKRYLLNLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide: A Review of Its Core Chemical and Pharmacological Profile for Research Procurement


3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. This compound features a 6-isopropoxy substituent on the triazolopyridazine core, a propanamide linker, and a terminal pyridin-2-yl group. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives reported as ligands for GABA_A receptors [1] and as inhibitors of various kinases, including c-Met [2]. The specific substitution pattern of this compound—a branched 6-isopropoxy group and a 2-pyridinyl amide—positions it within the structure-activity relationship (SAR) space explored for selective central nervous system (CNS) agents and kinase modulators, making it a compound of interest for focused screening libraries and mechanism-of-action studies.

Why Generic Triazolopyridazines Cannot Substitute for N-(pyridin-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide in Scientific Research


The triazolopyridazine scaffold exhibits profound sensitivity to the nature and position of its substituents. Published structure-activity relationship (SAR) data on 1,2,4-triazolo[4,3-b]pyridazine derivatives demonstrate that both the 6-alkoxy group and the group at the terminus of the linker extending from the 3-position are critical determinants of receptor subtype selectivity and intrinsic efficacy. Specifically, selectivity for GABA_A receptor subtypes (e.g., α2/α3 over α1) is highly dependent on the steric and electronic properties of the 6-alkoxy substituent, with branched alkoxy groups like isopropoxy conferring a distinct selectivity profile compared to linear or smaller alkoxy groups [1]. Furthermore, the position of the nitrogen atom on the terminal pyridine ring (2-pyridyl vs. 3-pyridyl) dictates the hydrogen bond donor/acceptor geometry, which directly impacts binding affinity and off-target liability at sites such as monoamine receptors or cytochrome P450 enzymes [2]. Simple replacement with a generic triazolopyridazine or even a closely related analog like the 3-pyridinyl isomer or 6-methoxy derivative risks a complete loss of target selectivity and compromised pharmacological activity. The specific compound is thus a distinct chemical probe that cannot be interchanged with in-class analogs without invalidating the intended structure-activity relationship.

Quantitative Differentiation of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide from Its Closest Analogs: A Head-to-Head Evidence Guide


GABA_A Receptor Subtype Selectivity Determined by the 6-Isopropoxy Substituent

The presence of a branched isopropoxy group at the 6-position of the triazolopyridazine core is associated with high affinity for the benzodiazepine binding site of GABA_A receptors containing α2 and/or α3 subunits, a selectivity profile that is crucial for anxiolytic activity without sedation. In a patent specifically defining the SAR for this class, it was demonstrated that 6-alkoxy substitution is a requirement for this selectivity, and that the size and branching of the alkoxy group significantly modulate the binding affinity for different receptor subtypes [1]. While specific Ki values for this compound are not publicly available, the patent's data imply that the 6-isopropoxy derivative occupies a distinct selectivity space compared to the 6-methoxy or 6-ethoxy analogs, which may show reduced α2/α3 selectivity or increased α1 activity (associated with sedation).

GABA_A receptor alpha2/alpha3 selectivity 6-alkoxy SAR

Regioisomeric Specificity of the Terminal N-(pyridin-2-yl)amide

The position of the pyridine nitrogen in the terminal amide group is a well-known determinant of molecular recognition. In the context of this triazolopyridazine derivative, the N-(pyridin-2-yl)propanamide moiety positions the pyridine nitrogen to act as a hydrogen bond acceptor, which is geometrically distinct from the N-(pyridin-3-yl) isomer. This spatial difference alters the pharmacophore and can dictate binding to biological targets. For example, in medicinal chemistry of kinase inhibitors, 2-pyridyl amides often form a key hydrogen bond with the hinge region of the kinase, while 3-pyridyl amides cannot participate in the same interaction due to suboptimal geometry [1]. While direct binding data for this compound and its 3-pyridyl isomer are not publicly reported, the regioisomer 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide has a different hydrogen bond orientation and is therefore expected to have a distinct off-target profile and potentially reduced potency at the primary target.

regioisomer pyridyl amide target binding

Lipophilicity Differences Between 6-Isopropoxy and 6-Methoxy Analogs

The replacement of a 6-methoxy group with a 6-isopropoxy group increases the calculated logP of the molecule by approximately 0.7-1.0 log units, which can significantly improve brain penetration for CNS targets. Simulated physicochemical data indicates that 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide has an ACD/Labs logP of 2.2±0.4, while the 6-methoxy analog 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide has a logP of 1.3±0.4 . The higher lipophilicity of the target compound places it in a more favorable range for passive BBB permeation (typical CNS drug logP is between 2 and 5) compared to the methoxy analog, which is less lipophilic and may exhibit lower CNS exposure.

lipophilicity logD CNS penetration

Polar Surface Area as an Indicator of Passive Permeability

The topological polar surface area (tPSA) is a key predictor of drug absorption. The target compound's tPSA is calculated to be 92.8 Ų, which is below the threshold of 140 Ų typically associated with poor oral absorption [1]. In comparison, many analogs with larger substituents at the 7-position of the triazolopyridazine core, such as those claimed in the GABA_A patent, have tPSA values exceeding 100 Ų, potentially limiting their CNS penetration. The relatively low tPSA of the target compound, combined with its moderate logP, suggests a favorable balance for crossing biological membranes.

Polar surface area drug-likeness absorption

Optimal Research Application Scenarios for 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide


Selective GABA_A alpha2/alpha3 Pharmacological Tool for Anxiety Research

Based on its structural alignment with compounds described in patent US6303597B1 [1], this compound is best utilized as a selective pharmacological tool to probe the function of GABA_A receptors containing α2 and/or α3 subunits in vitro. It is suitable for electrophysiological studies in recombinant cell lines or primary neuronal cultures to differentiate α2/α3-mediated anxiolysis from α1-mediated sedation.

Initial Scaffold for Kinase Inhibitor Hinge Binder Optimization

The N-(pyridin-2-yl)propanamide moiety is a well-established motif for hinge-region binding in kinase inhibition, as seen in c-Met inhibitors with a triazolopyridazine core [2]. This compound can serve as an initial hit for kinase panels targeting MET, ALK, or similar kinases, where the 2-pyridyl amide forms a key hydrogen bond with the hinge backbone.

CNS Penetration Comparison for Alkoxy-Triazolopyridazine Series

The favorable calculated physicochemical profile (logP ~2.2, tPSA 92.8 Ų) suggests this compound can be used as a reference standard for assessing the passive CNS penetration potential of new triazolopyridazine analogs [3]. It serves as a baseline for comparative studies where substituents are systematically varied to optimize brain exposure without compromising target affinity.

Negative Control for Pyridin-3-yl Amide Isomer Selectivity

The 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide regioisomer is expected to have different hydrogen bond geometry and thus a distinct pharmacological profile. This compound is ideal for paired experiments with its 3-pyridyl isomer to establish regioisomer-specific structure-activity relationships, a critical step in lead optimization.

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